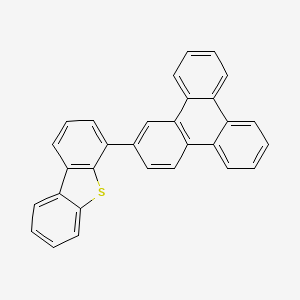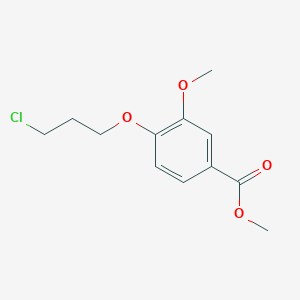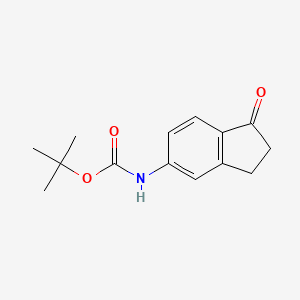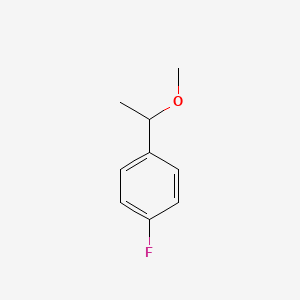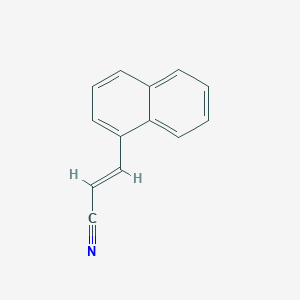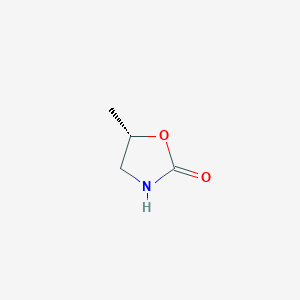![molecular formula C12H15N3S B3081933 2-(1,4-Diazepan-1-yl)benzo[d]thiazole CAS No. 111628-37-6](/img/structure/B3081933.png)
2-(1,4-Diazepan-1-yl)benzo[d]thiazole
Übersicht
Beschreibung
“2-(1,4-Diazepan-1-yl)benzo[d]thiazole” is a chemical compound with the CAS Number: 1185033-39-9 . It has a molecular weight of 348.37 . This compound is a part of a larger family of benzothiazole compounds, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS . These techniques can provide detailed information about the functional groups, atomic connectivity, and overall molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For instance, the compound can undergo reactions with azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
Researchers have designed, synthesized, and evaluated various derivatives, including those with 1,4-diazepan-1-yl motifs, for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds demonstrated moderate to very good activity, with minimal toxicity against mouse macrophage cell lines. Docking studies to the pantothenate synthetase enzyme site were performed to understand different binding interactions, indicating potential applications in developing anti-tuberculosis therapies (Naidu et al., 2016).
QSAR and Antihistamine Activity
Quantitative structure-activity relationship (QSAR) analysis has been applied to study the H1-antihistamine activity of thiazole and benzothiazole derivatives, including 1,4-diazepan-1-ylbenzothiazole. Thin-layer chromatography (TLC) data were used to predict the pharmacological activity of new drug candidates, highlighting the role of lipophilicity in their activity (Brzezińska et al., 2003).
Antimicrobial and Anticancer Properties
A series of 1,4-diazepan-1-ylbenzo[b]diazepine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives showed significant efficacy against various microbial strains and cancer cell lines, suggesting their potential as leads for further drug development (Verma et al., 2015).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for the construction of complex molecules containing the 1,4-diazepan-1-ylbenzothiazole scaffold. These methodologies enable the generation of diverse derivatives with potential biological activities, offering new avenues for chemical and pharmaceutical research (Fadda et al., 2010).
Novel Anxiolytic Agents
Research into the selectivity of compounds acting on the benzodiazepine recognition site of GABA(A) receptor complexes has identified derivatives with unique functional properties compared to traditional benzodiazepines. Such findings are critical for the development of anxiolytic agents with improved efficacy and reduced side effects (Rabe et al., 2007).
Zukünftige Richtungen
The future directions for research on “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of benzothiazole derivatives, this compound could be a promising candidate for drug development .
Wirkmechanismus
Target of Action
Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), suggesting that they may target enzymes or proteins essential for the survival of this bacterium .
Mode of Action
For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their interaction with the target Pantothenate synthetase of Mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Related compounds such as thiazoles have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds likely affect a variety of biochemical pathways related to these biological activities.
Pharmacokinetics
The in silico admet prediction has been performed for related compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives .
Result of Action
Related compounds have shown significant antimycobacterial activity . For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
Action Environment
It’s worth noting that the biological activity of related compounds can be influenced by various factors, including the presence of certain moieties at specific positions in the phenyl group .
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQILTAIMIMVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)
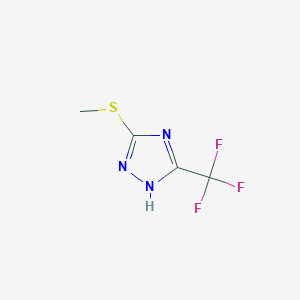
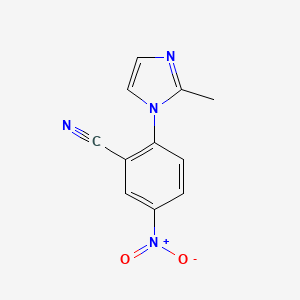
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)
